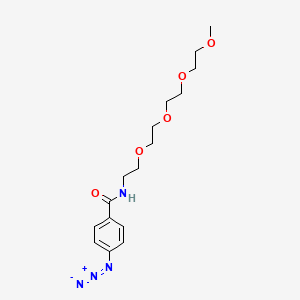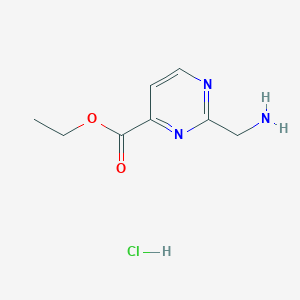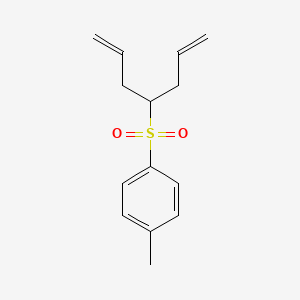
1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene is an organic compound characterized by a sulfonyl group attached to a benzene ring, which is further substituted with a hepta-1,6-diene chain and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene typically involves the sulfonylation of a benzene derivative followed by the introduction of the hepta-1,6-diene chain. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with hepta-1,6-diene in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
科学研究应用
1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The hepta-1,6-diene chain may also interact with hydrophobic regions of proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
1-Bromo-3-(methylsulfonyl)benzene: Similar in structure but with a bromine atom instead of the hepta-1,6-diene chain.
4-Methylbenzenesulfonyl chloride: Lacks the hepta-1,6-diene chain but contains the sulfonyl group and methyl substitution.
Uniqueness
1-(Hepta-1,6-diene-4-sulfonyl)-4-methylbenzene is unique due to the presence of both the sulfonyl group and the hepta-1,6-diene chain, which confer distinct chemical and physical properties
属性
CAS 编号 |
918871-59-7 |
|---|---|
分子式 |
C14H18O2S |
分子量 |
250.36 g/mol |
IUPAC 名称 |
1-hepta-1,6-dien-4-ylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C14H18O2S/c1-4-6-13(7-5-2)17(15,16)14-10-8-12(3)9-11-14/h4-5,8-11,13H,1-2,6-7H2,3H3 |
InChI 键 |
HBXWAHBBOKFCGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12628417.png)
![3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12628418.png)
![[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B12628425.png)
![N-(3,4-dichlorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B12628434.png)
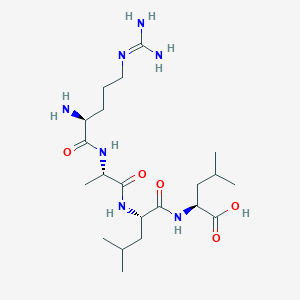
![6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12628464.png)

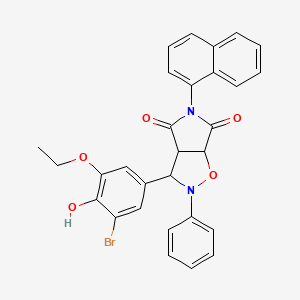
![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)
![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)
![(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12628490.png)
